REACTION_CXSMILES
|
[NH3:1].[NH2-].[Na+].Br[C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Cl:12]>>[Cl:12][C:6]1[CH:5]=[C:10]([CH:9]=[C:8]([Cl:11])[CH:7]=1)[NH2:1] |f:1.2|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)Cl)Cl
|
Name
|
liquid
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |